Conformationally Restricted Scaffolds: A Technical Guide to (5R)-7-Oxa-1-azaspirononane-2,6-dione
Conformationally Restricted Scaffolds: A Technical Guide to (5R)-7-Oxa-1-azaspirononane-2,6-dione
Conformationally Restricted Scaffolds: A Technical Guide to (5R)-7-Oxa-1-azaspiro[1]nonane-2,6-dione
Executive Summary
Spirocyclic compounds have become foundational elements in modern drug discovery due to their inherent three-dimensionality, which allows for the precise spatial projection of pharmacophores[1]. Unlike planar aromatic rings, spirocycles offer a high degree of conformational restriction. The compound (5R)-7-Oxa-1-azaspiro[2]nonane-2,6-dione (CAS: 219503-87-4) is a highly specialized architecture featuring a unique fusion of a pyrrolidin-2-one (lactam) and a dihydrofuran-2(3H)-one (lactone) that share a single quaternary chiral carbon[1]. This whitepaper details the structural profiling, retrosynthetic logic, mechanistic reactivity, and experimental protocols required to utilize this scaffold in chemical biology and pharmaceutical development.
Structural and Physicochemical Profiling
Nomenclature and 3D Conformational Analysis
The nomenclature of this compound systematically describes a nine-membered bicyclic system connected by a central spiro atom (C5)[1].
-
Ring 1 (Lactam): Contains a nitrogen at position 1 and a carbonyl at position 2, forming a
-lactam (pyrrolidin-2-one)[1]. -
Ring 2 (Lactone): Contains an oxygen at position 7 and a carbonyl at position 6, forming a
-butyrolactone[1]. -
Stereochemistry: The (5R) designation indicates the absolute configuration at the sterically congested quaternary spiro center[1].
Because the spiro carbon (C5) serves simultaneously as the
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the (5R)-enantiomer, derived from predictive models and chemical databases[1],[3],[4].
| Property | Value |
| Chemical Name | (5R)-7-Oxa-1-azaspiro[2]nonane-2,6-dione |
| CAS Registry Number | 219503-87-4 |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| InChI Key | HFYNGOMGMNQLKV-SSDOTTSWSA-N |
| Predicted Density | 1.339 g/cm³ |
| Predicted Boiling Point | 496.8 °C (at 760 mmHg) |
| Predicted Flash Point | 254.3 °C |
Retrosynthetic Logic and Core Construction
The construction of the spiro[2]nonane framework relies on overcoming the steric hindrance associated with forming a quaternary spiro-carbon[1]. A highly efficient retrosynthetic strategy targets the C–N bond of the lactam ring. The immediate precursor is an
Retrosynthetic pathway for the spiro[2]nonane core via intramolecular lactamization.
Mechanistic Reactivity and Derivatization
The dual carbonyl nature of the 2,6-dione system presents orthogonal reactivity profiles[1]. Because the lactone is generally more susceptible to nucleophilic attack than the highly stable lactam, regioselective ring-opening is possible.
-
Hydrolytic Cleavage: Under mild acidic conditions, the lactone ring undergoes hydrolysis to yield a spiro-amino acid derivative. Under harsh basic conditions, both rings can be cleaved to form an acyclic dicarboxylic amino acid[1].
-
Reduction Pathways: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce both the ester (lactone) and amide (lactam) functionalities, yielding a complex spiro-amino diol that serves as a foundational step for further derivatization[1].
Divergent reactivity and ring-opening pathways of the spiro lactam-lactone core.
Applications in Chemical Biology & Drug Development
Spirocyclic scaffolds are critical in the total synthesis of complex natural products and peptidomimetics.
-
Natural Product Synthesis: Related azaspirocyclic systems are utilized as advanced intermediates in the formal synthesis of complex alkaloids, such as amathaspiramides, achieved through formal [3+2] cycloadditions[5].
-
CNS Pharmacophores: Halogenated and arylated derivatives of the 7-oxa-1-azaspiro[2]nonane core (e.g., bromophenyl derivatives) are actively explored as conformationally locked pharmacophores to target specific neurological receptors[6]. The rigid spiro center forces the attached functional groups into a specific vector space, drastically improving target binding affinity and reducing off-target entropy penalties.
Experimental Protocols: Intramolecular Lactamization
To ensure a self-validating and reproducible workflow, the following protocol details the EDC/HOBt-mediated intramolecular amidation used to construct the spiro[2]nonane core[1].
Objective: Cyclization of (R)-
Materials:
-
Precursor: (R)-
-amino- -(2-carboxyethyl)- -butyrolactone HCl (1.0 eq) -
Coupling Agent: EDC·HCl (1.2 eq)
-
Additive: HOBt (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Substrate Activation: Dissolve the precursor in anhydrous DMF to achieve a 0.1 M concentration under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (3.0 eq) dropwise.
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the precursor. This ensures the
-amino group is fully deprotonated and highly nucleophilic, without competing as a nucleophile in the coupling reaction.
-
-
Coupling Initiation: Add HOBt (1.2 eq) in one portion, followed by EDC·HCl (1.2 eq).
-
Causality: EDC facilitates the formation of an O-acylisourea intermediate. However, this intermediate is prone to rearrangement into an unreactive N-acylurea. HOBt rapidly traps the O-acylisourea to form a highly reactive, yet stable, active ester. This critical trapping step accelerates the desired intramolecular amidation while strictly suppressing any epimerization at the highly congested, sensitive quaternary C5 spiro center.
-
-
Cyclization: Allow the reaction to slowly warm to room temperature and stir for 16 hours. The intramolecular nature of the amidation thermodynamically drives the formation of the spiro[2]nonane system[1].
-
Reaction Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification (Self-Validation): Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The successful formation of the spiro-dione is confirmed by the disappearance of the broad carboxylic acid O-H stretch and the appearance of two distinct carbonyl stretches (lactam and lactone) in FTIR, alongside a characteristic shift of the C5 quaternary carbon in ¹³C NMR.
References
-
Molaid. "Synthesis of Amathaspiramides by Aminocyanation of Enoates / (5S,9R)-9-(2,4-dibromo-5-methoxyphenyl)-7-methyl-1,7-diazaspiro[2]nonane-2,6,8-trione". Molaid Reaction Database. URL:[Link]
-
Molaid. "(4R,5R)-4-(4-bromophenyl)-3-methylene-7-oxa-1-azaspiro[2]nonane-2,6-dione Application Data". Molaid Reaction Database. URL:[Link]
Sources
- 1. (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione | 219503-87-4 | Benchchem [benchchem.com]
- 2. (3S)-3′α-(2-Methoxyphenyl)-4′-methylenespiro[tetrahydrofuran-3,2′-pyrrolidine]-2,5′-dione | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. CAS # 219503-87-4, (5R)-7-Oxa-1-Azaspiro[4.4]Nonane-2,6-Dione: more information. [ww.chemblink.com]
- 4. 7-Oxa-1-azaspiro[4.4]nonane-2,6-dione,(5R)-(9CI) | 219503-87-4 [amp.chemicalbook.com]
- 5. (5S,9R)-9-(2,4-dibromo-5-methoxyphenyl)-7-methyl-1,7-diazaspiro[4.4]nonane-2,6,8-trione - CAS号 1373247-25-6 - 摩熵化学 [molaid.com]
- 6. (4R,5R)-4-(4-bromophenyl)-3-methylene-7-oxa-1-azaspiro[4.4]nonane-2,6-dione - CAS号 1412443-15-2 - 摩熵化学 [molaid.com]
